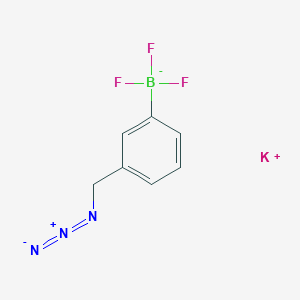
Potassium 3-(azidomethyl)phenyltrifluoroborate
Übersicht
Beschreibung
Synthesis Analysis
Potassium 3-(azidomethyl)phenyltrifluoroborate is a biochemical used for proteomics research . Aryltrifluoroborate salts, like Potassium 3-(azidomethyl)phenyltrifluoroborate, are more nucleophilic than the corresponding arylboronic acids and undergo ligand-free Pd-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular formula of Potassium 3-(azidomethyl)phenyltrifluoroborate is C7H6BF3KN3 . Its molecular weight is 239.05 g/mol .Chemical Reactions Analysis
Aryltrifluoroborate salts are more nucleophilic than the corresponding arylboronic acids and undergo ligand-free Pd-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates to give good yields of biaryls .Physical And Chemical Properties Analysis
The molecular weight of Potassium 3-(azidomethyl)phenyltrifluoroborate is 239.05 g/mol . Other physical and chemical properties like melting point, boiling point, density, and refractive index are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Diketone Compounds
- Summary of the Application : Potassium 3-(azidomethyl)phenyltrifluoroborate is used in the palladium-catalyzed addition to dinitriles, which leads to the synthesis of diketone compounds .
- Methods of Application or Experimental Procedures : The reaction involves the use of malononitrile and potassium phenyltrifluoroborate. The optimal reaction conditions include the use of catalysts, ligands, and solvents .
- Results or Outcomes : The reaction achieves diphenyl diones in moderate to excellent yields. The scope of the developed approach was successfully explored toward the addition of potassium phenyltrifluoroborate to aromatic dinitriles .
Proteomics Research
- Summary of the Application : Potassium 3-(azidomethyl)phenyltrifluoroborate is used in proteomics research .
- Methods of Application or Experimental Procedures : The specific methods of application in proteomics research are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Organic Transformations
- Summary of the Application : Organotrifluoroborates, including Potassium 3-(azidomethyl)phenyltrifluoroborate, have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .
- Methods of Application or Experimental Procedures : Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
- Results or Outcomes : Organotrifluoroborates often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .
Synthesis of Important Synthetic Building Blocks
- Summary of the Application : Potassium 3-(azidomethyl)phenyltrifluoroborate is used in the synthesis of important synthetic building blocks .
- Methods of Application or Experimental Procedures : Several one-pot transformations were demonstrated on potassium methyl 3-trifluoroboratobenzoate, including oxidation to a nitroarene and reduction to an aniline derivative .
- Results or Outcomes : The developed method illustrates the applicability of Potassium 3-(azidomethyl)phenyltrifluoroborate toward the synthesis of important synthetic building blocks .
Carbon–Carbon and Carbon–Heteroatom Bond-Forming Processes
- Summary of the Application : Organotrifluoroborates, including Potassium 3-(azidomethyl)phenyltrifluoroborate, have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .
- Methods of Application or Experimental Procedures : Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
- Results or Outcomes : Organotrifluoroborates often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .
Safety And Hazards
Eigenschaften
IUPAC Name |
potassium;[3-(azidomethyl)phenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQYILZNQINGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CN=[N+]=[N-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(azidomethyl)phenyltrifluoroborate | |
CAS RN |
898544-49-5 | |
| Record name | Potassium 3-(azidomethyl)phenyl trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)
![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)

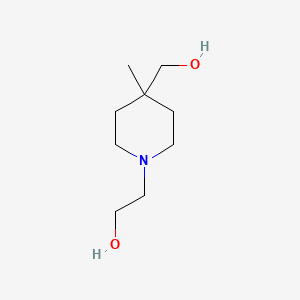
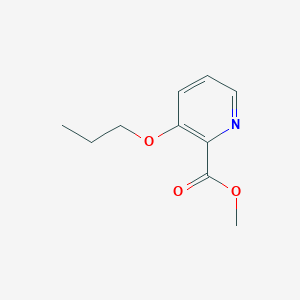
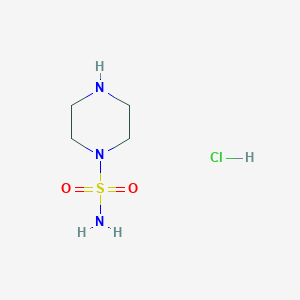

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)

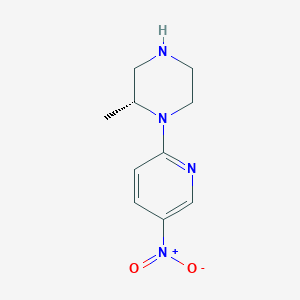
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)
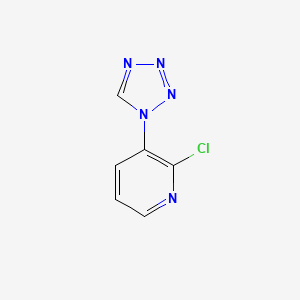
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)